Thionitrous acid

Description

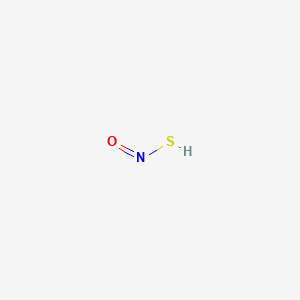

Structure

3D Structure

Properties

CAS No. |

29335-37-3 |

|---|---|

Molecular Formula |

HNOS |

Molecular Weight |

63.08 g/mol |

IUPAC Name |

thionitrous S-acid |

InChI |

InChI=1S/HNOS/c2-1-3/h(H,2,3) |

InChI Key |

ICRHORQIUXBEPA-UHFFFAOYSA-N |

SMILES |

N(=O)S |

Canonical SMILES |

N(=O)S |

Other CAS No. |

29335-37-3 |

Synonyms |

S-Nitrosothiol S-Nitrosothiols |

Origin of Product |

United States |

Molecular Structure and Isomerism of Thionitrous Acid

Theoretical and Computational Elucidation of Isomeric Forms of (H)SNO

Computational chemistry has been an indispensable tool in understanding the structures, relative energies, and bonding characteristics of the various isomers of the [H,S,N,O] molecular system. High-level coupled-cluster and density functional theory (DFT) calculations have been employed to explore the potential energy surface of these species. rsc.orgconicet.gov.arat.ua

Identification of Stable Tautomers and Conformers (e.g., HSNO, HONS)

Thionitrous acid can exist as several structural isomers, with the most studied being HSNO, its tautomer HONS, and other forms like HNSO and HOSN. rsc.orgat.uaresearchgate.net Early research proposed a rapid equilibrium among four isomers: HSNO, HONS, HNSO, and HOSN. conicet.gov.arat.ua

Computational studies have focused on determining the relative stability of these isomers. Based on G2 calculations, the order of stability for the R=H system is trans-HSNO > cis-HSNO > HNSO > cis-HONS ≈ trans-HONS. researchgate.netscispace.com The trans-HSNO conformer is found to be slightly more stable than the cis-HSNO conformer. researchgate.netscispace.com Gas-phase calculations indicate that the HONS tautomer is thermodynamically feasible, with an energy difference of approximately 25 kJ/mol (about 6 kcal/mol) compared to HSNO. rsc.orgat.ua While early Hartree-Fock methods yielded varying results, more advanced computational methods consistently predict that HSNO is more stable than HONS. researchgate.netscispace.com

The relative energies of the most relevant isomers with respect to cis-HSNO, based on G2 computational results, are presented in the table below.

| Isomer/Conformer | Relative Energy (kcal/mol) |

| cis-HSNO | 0.0 |

| trans-HSNO | -1.1 |

| cis-HONS | 4.4 |

| trans-HONS | 4.4 |

| HNSO | 2.7 |

| Data sourced from Lai et al. (2007). researchgate.netscispace.com |

Conformational Analysis and Torsional Barriers

The HSNO molecule is planar, existing in cis and trans conformations. ias.ac.in The rotation around the S-N bond is not free, indicating a partial double bond character. mit.edu This rotation is hindered by a significant energy barrier. Computational studies using various methods (G2, CBS-Q, and CBS-QB3) have determined the torsional barrier height for the interconversion from the cis to the trans conformer to be in the range of 5.7–6.3 kcal/mol. ias.ac.inias.ac.in Another study reports a higher interconversion barrier of ~3850 cm⁻¹ (approximately 11 kcal/mol). aip.org The transition state for this rotation occurs at a dihedral angle of approximately 86-88 degrees. ias.ac.in The energy difference between the cis and trans conformers is small, with the trans form being slightly more stable. aip.org

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is notable for its weak S-N bond, which is key to its reactivity and its role as a potential NO donor. mit.eduaip.org Natural Bond Orbital (NBO) analysis reveals a significant negative hyperconjugation interaction (nπO ↔ σN-S), which contributes to the high reactivity of S-nitrosothiols. researchgate.net There is also a strong orbital interaction between the lone pair on the sulfur atom and the π orbital of the N-O bond (nπS ↔ π*N-O), known as a mesomeric effect. researchgate.net

Both the N-S and N-O bonds in the isomers possess some double bond character. scispace.com For instance, the calculated bond order for the N-O bond in both trans- and cis-HSNO is approximately 1.93-1.94. scispace.com In contrast, the N-S bond order in trans- and cis-HONS is around 1.80 and 1.75, respectively. scispace.com

A key structural feature of HSNO, determined through a combination of microwave spectroscopy and quantum chemical calculations, is its unusually long S-N bond. The S-N bond lengths for the cis and trans conformers have been measured at 1.834 Å and 1.852 Å, respectively. mit.edu This is significantly longer than typical S-N bonds in other R-SNO compounds (around 1.75 pm). mit.eduat.ua This elongated S-N bond is consistent with its relatively low dissociation energy, estimated to be around 1.26 eV. aip.org

Spectroscopic Evidence for Isomeric Species and Transient States in Various Media

The instability of this compound isomers under normal conditions necessitates the use of specialized spectroscopic techniques, often in inert matrices at very low temperatures, to identify and characterize them. rsc.orgconicet.gov.ar

Infrared (IR) Spectroscopy for Vibrational Modes of Isomers

Infrared spectroscopy has been crucial for identifying the various isomers of (H)SNO by probing their distinct vibrational modes. These isomers have been generated photolytically from precursors like thionylimide (B77336) (HNSO) isolated in argon matrices. researchgate.net The four primary isomers—HSNO, HONS, HNSO, and HOSN—were first characterized by IR spectroscopy in an argon matrix at cryogenic temperatures. conicet.gov.arat.ua

The N-O stretching frequency (νNO) is a particularly useful diagnostic tool. For the cis-HSNO isomer, this mode is observed at 1569 cm⁻¹. conicet.gov.arat.ua The cis and trans isomers of HSNO have closely resembling IR spectra, but can be distinguished by inducing isomerization with UV, visible, or IR irradiation. researchgate.net Recent studies combining microwave spectroscopy with computational calculations have provided precise values for the N-O stretching frequencies of cis- and trans-HSNO at 1570 cm⁻¹ and 1596 cm⁻¹, respectively. acs.org

A summary of key experimental IR vibrational frequencies for HSNO isomers is provided below.

| Isomer/Conformer | Vibrational Mode | Frequency (cm⁻¹) |

| cis-HSNO | ν(N=O) | 1569 conicet.gov.arat.ua |

| cis-HSNO | ν(N=O) | 1570 acs.org |

| trans-HSNO | ν(N=O) | 1596 acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound isomers. Experimental studies have reported that HSNO absorbs in the range of 330–340 nm. conicet.gov.ar Pulse radiolysis experiments suggested a maximum absorption at 340 nm for HSNO. conicet.gov.ar Other work involving the reaction of hydrogen sulfide (B99878) with S-nitrosothiols has pointed to a transient species absorbing at 320 nm, assigned to SNO⁻, the conjugate base of HSNO. conicet.gov.aracs.org

Computational studies using time-dependent density functional theory (TD-DFT) have calculated weak absorptions for HSNO in water at 315 and 360 nm. conicet.gov.ar For the deprotonated form, thionitrite (SNO⁻), a value of 315 nm was calculated in acetonitrile, which is in good agreement with the experimental value of 323 nm in the same solvent. conicet.gov.archemrxiv.org Generally, S-nitrosothiols exhibit three characteristic UV-Vis absorption bands: an intense band around 225–261 nm (π → π), a second band at approximately 340 nm (nO → π), and a weak band at 550–600 nm (nN → π*). conicet.gov.ar

The table below summarizes the key UV-Vis absorption data for HSNO and its conjugate base.

| Species | Medium | λmax (nm) (Experimental) | λmax (nm) (Calculated) |

| HSNO | - | 330-340 conicet.gov.ar | 315, 360 (in water) conicet.gov.ar |

| SNO⁻ | Acetonitrile | 323 chemrxiv.org | 315 conicet.gov.ar |

| SNO⁻ | - | 320 conicet.gov.aracs.org | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁵N NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁵N NMR, has been a important tool for elucidating the complex structural characteristics and isomerism of this compound (HSNO) and its corresponding anion, thionitrite (SNO⁻). Due to the inherent instability of these species, especially under physiological conditions, researchers have often relied on generating them in situ for immediate spectroscopic analysis. rsc.orgnih.gov

Studies have shown that this compound is best described as a mixture of rapidly interconverting isomers. researchgate.netresearchgate.net The application of ¹⁵N NMR has been crucial in identifying the distinct nitrogen environments within these isomeric forms and in monitoring their interconversion and subsequent reactions.

Detailed Research Findings from ¹⁵N NMR Spectroscopy

Research involving the reaction of S-nitrosoglutathione (GSNO) with sodium sulfide (Na₂S) at a physiological pH of 7.4 has been instrumental in characterizing HSNO. rsc.org In these experiments, electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) confirmed the formation of a species with a mass-to-charge ratio corresponding to [HSNO + H⁺]. rsc.org Concurrent ¹⁵N NMR analysis of the sample revealed a characteristic peak at approximately 322 ppm, which was attributed to the HSNO/SNO⁻ species. rsc.org

Further investigations have explored the formation of thionitrite and its subsequent conversion to perthionitrite (SSNO⁻). In one such study, treating a solution containing the thionitrite anion ([PPN][S¹⁵NO]) with hydrochloric acid (HCl) resulted in the disappearance of the ¹⁵N NMR signal for SNO⁻ at 909 ppm and the emergence of a new peak at 713 ppm, corresponding to the formation of SSNO⁻. chemrxiv.org This transformation highlights the utility of ¹⁵N NMR in tracking reaction pathways involving these labile sulfur-nitrogen compounds.

The solvent environment can also influence the observed chemical shifts. For instance, the addition of deuterium (B1214612) oxide (D₂O) has been shown to shift NMR signals to lower chemical shifts due to an increased shielding effect in the more hydrophilic environment. rsc.org However, the high sensitivity of SNO⁻ to water, leading to rapid decomposition, presents a significant challenge for its characterization in aqueous solutions. rsc.org The long spin-lattice relaxation times of ¹⁵N can also limit the detection of short-lived intermediates. rsc.org

Computational studies, often used in conjunction with experimental NMR, have provided further insights. Density functional theory (DFT) calculations have been employed to predict ¹⁵N NMR chemical shifts, aiding in the assignment of experimentally observed signals to specific isomers and tautomers. rsc.org These theoretical approaches have proven effective in distinguishing between different regioisomers, oxidation states, and protonation states in solution. rsc.org

The following table summarizes key ¹⁵N NMR chemical shift data for this compound and related species as reported in the literature.

| Compound/Species | Solvent/Conditions | ¹⁵N Chemical Shift (ppm) | Reference |

| HSNO/SNO⁻ | Phosphate buffer (pH 7.4) | 322 | rsc.org |

| [PPN][S¹⁵NO] (SNO⁻) | CD₃CN | 909 | chemrxiv.org |

| SS¹⁵NO⁻ | Formed from [PPN][S¹⁵NO] + HCl in CD₃CN | 713 | chemrxiv.org |

| [Fe(CN)₅N(O)S]⁴⁻ | - | 700 | rsc.org |

| [Fe(CN)₅N(O)SS]⁴⁻ | - | 630 | rsc.org |

Synthesis and Formation Mechanisms of Thionitrous Acid

Chemical Synthesis Pathways in Model Systems

In controlled laboratory settings, thionitrous acid can be generated through various reactions, providing insight into its fundamental chemical properties.

A significant and rapid pathway for HSNO formation is the reaction of hydrogen sulfide (B99878) with S-nitrosothiols (RSNOs), such as S-nitrosoglutathione (GSNO). mdpi.comnih.govnih.gov This process, known as transnitrosation, involves the transfer of a nitroso group from the S-nitrosothiol to H₂S. acs.org The reaction is represented by the equation: H₂S + RSNO → HSNO + RSH. mdpi.comnih.gov For example, the addition of sodium sulfide (a source of H₂S) to a solution of GSNO leads to the rapid formation of HSNO. acs.org This reaction is not limited to low-molecular-weight RSNOs; it also proceeds with high-molecular-weight S-nitrosothiols like S-nitrosoalbumin. researchgate.net The formation of HSNO from H₂S and RSNOs is a key finding that helps explain some of the physiological effects attributed to H₂S. nih.gov

Table 1: Formation of this compound (HSNO) via Transnitrosation

| Reactants | Product | Observation | Reference |

|---|---|---|---|

| Hydrogen Sulfide (H₂S) + S-Nitrosoglutathione (GSNO) | This compound (HSNO) + Glutathione (GSH) | Rapid formation of a yellow color, indicating HSNO production. | mdpi.comacs.org |

| Hydrogen Sulfide (H₂S) + S-Nitrosoalbumin | This compound (HSNO) | Confirms the reaction proceeds with high-molecular-weight RSNOs. | researchgate.net |

This compound can be formed through the reaction of hydrogen sulfide with dinitrogen trioxide (N₂O₃). acs.orgnih.gov The reaction is proposed as H₂S + N₂O₃ → HSNO + HNO₂. acs.orgnih.gov This pathway is significant because N₂O₃ can be formed from the disproportionation of nitric oxide, particularly under aerobic conditions. acs.orgnih.gov Studies have shown that when NO and H₂S gases are mixed at room temperature, HSNO is formed spontaneously, with evidence suggesting that N₂O₃ acts as the key intermediate. acs.org However, the formation of N₂O₃ is not considered abundant in most physiological systems, which may limit the prevalence of this specific pathway in vivo. mdpi.comnih.gov

The hydrosulfide (B80085) ion (HS⁻), the anionic form of H₂S, can react with various nitrosating biomolecules to produce this compound. nih.gov At physiological pH, H₂S exists in equilibrium with HS⁻, which is a potent nucleophile. This nucleophilicity allows it to react with electrophilic nitrosating agents, which are often derived from the oxidation of nitric oxide. nih.gov This provides an alternative route to HSNO formation that does not rely on the direct, and often slow, reaction between NO and H₂S. nih.gov The reaction of HS⁻ with these nitrosating species is a key aspect of the chemical interaction between the signaling pathways of H₂S and NO.

This compound can also be generated from the reaction of hydrogen sulfide with sodium nitroprusside ([Fe(CN)₅NO]²⁻). nih.gov The reaction between the nitroprusside ion and HS⁻, known as the "Gmelin" reaction, is complex and results in a series of intermediates and products. at.ua Initial studies proposed that this interaction leads to the formation of HSNO. nih.gov More detailed investigations have revealed that the addition of HS⁻ to the bound NO⁺ ligand in nitroprusside forms an initial adduct, [(NC)₅Fe(NOSH)]³⁻. at.uaconicet.gov.ar This intermediate is part of a complex sequence of reactions that can ultimately lead to the release of various nitrogen and sulfur species, with HSNO being a proposed transient molecule in the process. at.uaresearchgate.net

Reactivity of Hydrosulfide Ion (HS⁻) with Nitrosating Agents

Enzymatic and Non-Enzymatic Formation in Biological Systems

In biological contexts, this compound is considered a crucial intermediate that links the signaling pathways of H₂S and NO. acs.org Its formation can occur through both non-enzymatic chemical reactions and potentially be influenced by enzymatic activities.

Non-enzymatic formation in vivo is largely believed to mirror the chemical pathways observed in model systems. The interaction between endogenously produced H₂S and S-nitrosothiols (RSNOs) is a primary route. nih.govnih.gov Since both H₂S and RSNOs like S-nitrosoglutathione are enzymatically regulated signaling molecules, their interaction to form HSNO represents a critical point of crosstalk. nih.gov H₂S is produced in mammalian systems by enzymes such as cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). nih.govdoi.org Nitric oxide synthases (NOS) produce NO, which can lead to the formation of RSNOs. nih.govnih.gov The subsequent reaction H₂S + RSNO → HSNO + RSH can therefore occur readily within the cellular environment. nih.gov

While direct enzymatic synthesis of HSNO has not been definitively established, the enzymatic production of its precursors is tightly controlled. For instance, heme-containing enzymes have been reported to be involved in its production. The chemical environment within cells, influenced by redox states and the presence of metal centers like iron in heme proteins, can facilitate the reactions that generate HSNO. conicet.gov.arresearchgate.net This interplay between enzymatic precursor synthesis and subsequent chemical reactions underscores the complexity of HSNO formation in biological systems. rsc.org

Table 2: Research Findings on this compound Formation

| Formation Pathway | Key Findings | Significance | References |

|---|---|---|---|

| NO + H₂S | Forms a mixture of rapidly interconverting isomers, {(H)SNO}, with a short half-life. | Establishes a direct but complex link between the two gasotransmitters. | acs.org |

| RSNO + H₂S | A rapid transnitrosation reaction. Proceeds with both low and high molecular weight RSNOs. | A major and physiologically relevant pathway for HSNO production. | mdpi.comnih.govresearchgate.net |

| H₂S + N₂O₃ | Spontaneous formation when NO and H₂S gases are mixed, via N₂O₃ intermediate. | Demonstrates a pathway dependent on NO oxidation products. | acs.orgnih.gov |

| HS⁻ + Nitrosating Agents | The nucleophilic HS⁻ reacts with electrophilic nitrosating species. | An important route for HSNO formation at physiological pH. | nih.govnih.gov |

| Nitroprusside + H₂S | Complex reaction ("Gmelin" reaction) involving an initial [(NC)₅Fe(NOSH)]³⁻ adduct. | Highlights the role of metal complexes in mediating HSNO formation. | nih.govat.uaconicet.gov.ar |

| Biological Systems | Primarily non-enzymatic formation from precursors (H₂S and RSNOs) whose synthesis is enzymatically controlled. | Links the enzymatic pathways of H₂S and NO signaling. | nih.govnih.gov |

Roles of H₂S-Producing Enzymes in HSNO Generation

The formation of this compound is fundamentally dependent on the availability of hydrogen sulfide (H₂S). In mammalian systems, H₂S is primarily synthesized endogenously by a group of specific enzymes. nih.gov The role of these enzymes in HSNO generation is therefore indirect, serving to provide one of the key precursors for its subsequent chemical synthesis. The primary enzymes responsible for H₂S biogenesis are cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST), which is active in conjunction with cysteine aminotransferase (CAT). nih.govencyclopedia.pub

These enzymes are not uniformly distributed, showing tissue-specific expression, which suggests that H₂S production is compartmentalized. CBS is highly expressed in the central nervous system, while CSE is the predominant H₂S-producing enzyme in the cardiovascular system. nih.govmdpi.com 3-MST is found in various tissues, including the brain and vascular endothelium, and is notably present in mitochondria. mdpi.com

The generation of HSNO necessitates the co-localization and interaction of H₂S with nitric oxide (NO) or other reactive nitrogen species. nih.gov Research has pointed towards a potential regulatory "crosstalk" between the H₂S and NO generating pathways. For instance, NO donors and the substrate for NO synthase (NOS), L-arginine, have been shown to up-regulate the expression and activity of CSE. nih.gov This suggests a coordinated regulation where the production of both precursor molecules, H₂S and NO, could be coupled, thereby facilitating the conditions necessary for HSNO formation. nih.govacs.org The existence of HSNO raises the question of whether its formation is regulated by the coupled activities of H₂S-producing enzymes and nitric oxide synthase. nih.gov

Table 1: Major H₂S-Producing Enzymes in Mammals

| Enzyme | Abbreviation | Primary Substrate(s) | Primary Location(s) | Reference |

| Cystathionine β-synthase | CBS | Cysteine, Homocysteine | Central Nervous System, Liver | nih.gov |

| Cystathionine γ-lyase | CSE | Cysteine, Homocysteine | Cardiovascular System, Liver | nih.gov |

| 3-Mercaptopyruvate Sulfurtransferase | 3-MST | 3-Mercaptopyruvate | Brain, Vascular Endothelium, Mitochondria | nih.govmdpi.com |

| Cysteine Aminotransferase | CAT | Cysteine, α-ketoglutarate | Cytoplasm, Mitochondria (works with 3-MST) | mdpi.com |

Contribution of Other Reactive Nitrogen Species (RNS) and Reactive Sulfur Species (RSS)

The chemical synthesis of this compound from H₂S involves its reaction with various reactive nitrogen species (RNS) and is influenced by other reactive sulfur species (RSS). nih.gov These reactions represent the direct pathways to HSNO formation.

One of the most described pathways is the reaction of H₂S with S-nitrosothiols (RSNOs), which are themselves important RNS. This occurs via a transnitrosation reaction where the nitroso group is transferred from a thiol, such as glutathione, to H₂S. nih.govresearchgate.net An example is the rapid reaction between H₂S and S-nitrosoglutathione (GSNO). nih.govacs.org

Another significant formation route involves the reaction of H₂S with dinitrogen trioxide (N₂O₃). nih.govacs.org N₂O₃ is an effective nitrosating agent that can be formed from the disproportionation of NO or the reaction of NO with other RNS like the nitrogen dioxide radical (•NO₂). mit.eduwikipedia.org

The direct reaction between H₂S and nitric oxide (NO) is also proposed to form HSNO. acs.orgresearchgate.net This interaction is complex and can also lead to the formation of other bioactive molecules like nitroxyl (B88944) (HNO). acs.orgnih.gov The reaction of the hydrosulfide anion (HS⁻), a key RSS, with NO is a plausible route for HSNO generation under physiological conditions. researchgate.netnih.gov

Furthermore, the interaction of H₂S with peroxynitrite (ONOO⁻), a potent RNS formed from the reaction of NO and superoxide, can lead to the formation of a related compound, sulfinyl nitrite (B80452) (HSNO₂ or HS(O)NO), rather than HSNO directly. mdpi.comnih.gov The broader family of RSS, including persulfides (RSSH) and polysulfides, also participates in the intricate network of reactions that constitute the H₂S/NO crosstalk, potentially influencing the formation and fate of HSNO. acs.orgpnas.orgnih.gov

Table 2: Key Chemical Reactions in the Formation of this compound (HSNO)

| Reactant 1 (RSS) | Reactant 2 (RNS) | Primary Product(s) | Reaction Description | Reference |

| H₂S | S-Nitrosothiols (RSNOs), e.g., GSNO | HSNO, RSH | Transnitrosation | nih.govresearchgate.netacs.org |

| H₂S | Dinitrogen trioxide (N₂O₃) | HSNO, HNO₂ | Nitrosation | nih.govacs.orgmit.edu |

| H₂S / HS⁻ | Nitric oxide (NO) | HSNO, HNO | Direct reaction, complex mechanism | acs.orgresearchgate.netnih.gov |

| H₂S / HS⁻ | Peroxynitrite (ONOO⁻) | HSNO₂, HSOH | Forms sulfinyl nitrite and sulfenic acid | mdpi.comnih.gov |

Chemical Reactivity and Reaction Pathways of Thionitrous Acid

Decomposition Pathways and Half-Life Determination

Thionitrous acid is an unstable molecule, particularly under physiological conditions, and its decomposition is a key aspect of its chemical profile. rsc.orgresearchgate.net Its stability is influenced by factors such as pH, light, and temperature. rsc.orgnsf.gov

Homolytic Cleavage of the N-S Bond

A primary decomposition route for this compound is the homolytic cleavage of the nitrogen-sulfur (N-S) bond. researchgate.netnih.govacs.orgacs.org This reaction produces a thiyl radical (HS•) and a nitric oxide radical (NO•). rsc.orgnih.gov This process is often catalyzed by light, temperature, and the presence of transition metals like copper(I). rsc.org The homolytic cleavage is a significant pathway for the release of NO from HSNO. nih.gov At a physiological pH of 7.4, this compound exhibits a short half-life of just a few seconds due to this rapid cleavage. researchgate.netnih.govacs.orgacs.org

The general instability of S-nitrosothiols (RSNOs) is attributed to the lability of the S-N bond, which is thermally less stable than the O-N bond in corresponding organic nitrites (RONOs). rsc.org The decomposition often proceeds via this initial homolytic step, leading to the formation of disulfides from the resulting thiyl radicals. nsf.gov

Deprotonation to Thionitrite Anion (SNO⁻)

This compound can be deprotonated to form the thionitrite anion (SNO⁻). researchgate.netnih.govacs.orgacs.org This reaction is pH-dependent, and at physiological pH, a significant portion of this compound exists in its anionic form. rsc.org The pKa of this compound has been estimated to be low, suggesting that at a neutral pH, the equilibrium favors the thionitrite anion. rsc.org The deprotonation can occur at pH values up to approximately 10. researchgate.netnih.govacs.orgacs.org The resulting thionitrite anion is considered to be a less reactive species compared to its protonated form, this compound. researchgate.netnih.govacs.orgacs.org

The formation of the thionitrite anion is a crucial aspect of this compound's chemistry, as the anion itself can participate in different reaction pathways. rsc.org It is considered the initial product when sulfide (B99878) reacts with a nitrosating agent. rsc.org

Reactions with Biological and Chemical Species

This compound and its conjugate base, the thionitrite anion, are involved in a variety of reactions with other molecules, which underscores their potential significance in biological systems.

Interactions with Hydrosulfide (B80085) (HS⁻) to Yield Nitroxyl (B88944) (HNO) and Hydropolysulfides (HS₂⁻)

This compound can react with the hydrosulfide anion (HS⁻) in a reaction that yields nitroxyl (HNO) and the hydrogen disulfide anion (HS₂⁻). researchgate.netnih.govacs.org This reaction is a key pathway in the chemical interplay between H₂S and NO signaling. portlandpress.com The formation of nitroxyl is particularly significant as HNO has its own distinct biological effects, different from those of nitric oxide. mdpi.com The HS₂⁻ produced can act as a sulfane sulfur transfer agent, potentially leading to the formation of other sulfur-containing species. researchgate.netnih.govacs.org

Formation of Perthionitrite (SSNO⁻)

Under certain conditions, this compound can lead to the formation of perthionitrite (SSNO⁻). researchgate.netnih.govacs.orgresearchgate.net This can occur when HS₂⁻, generated from the reaction of HSNO with HS⁻, acts as a sulfur-transfer agent towards another molecule of HSNO. researchgate.netnih.govacs.org Perthionitrite is a moderately stable species that can decompose over a time scale of minutes to hours in aqueous solutions containing sulfide, with the rate being dependent on the oxygen concentration. researchgate.netnih.govacs.org The formation of SSNO⁻ represents another important branch in the reaction cascade initiated by the generation of this compound. researchgate.net

Transnitrosation Reactions and S-Nitrosylation

This compound is capable of participating in transnitrosation reactions, where the nitroso group is transferred to another thiol-containing molecule. acs.orgrsc.org This process, also known as S-nitrosylation, is a critical post-translational modification of proteins. researchgate.netmdpi.com HSNO, being the smallest S-nitrosothiol, is reported to freely diffuse across cell membranes, enabling it to S-nitrosylate proteins such as hemoglobin. acs.orgresearchgate.netmit.edu This ability to act as a mobile carrier and donor of the nitroso group highlights a key potential biological function of this compound. acs.org The reaction involves the nucleophilic attack of a thiolate anion on the nitrogen atom of the S-nitrosothiol. at.ua

Dual Reactivity Mechanisms

This compound exhibits a unique dual reactivity, with nucleophiles capable of attacking either the nitrogen or the sulfur atom. nih.gov This characteristic is dependent on the nature of the attacking substrate and is fundamental to the diverse biological activities of HSNO. This dual-reactivity profile distinguishes HSNO from other related species like nitric oxide or other S-nitrosothiols. nih.gov

The nitrogen atom of the S-nitroso group in this compound is electrophilic and can be targeted by nucleophiles. This reactivity is analogous to that observed in other S-nitrosothiols (RSNOs). For example, studies have shown that the nitrogen atom of RSNOs can be attacked by arylamines, leading to the formation of aryl diazonium species. nih.govresearchgate.net

A significant example of this nitrogen-centered reactivity is the reaction of HSNO with o-phenylenediamine (B120857). nih.gov This reaction is thought to proceed in a manner similar to the reaction of o-phenylenediamine with NO under aerobic conditions, resulting in the formation of benzotriazole (B28993). nih.govwikipedia.org This specific reactivity has been exploited in the design of fluorescent probes for the detection of HSNO. nih.govnih.gov The condensation reaction between the electrophilic nitrogen of HSNO and the two amino groups of o-phenylenediamine leads to the formation of the stable heterocyclic benzotriazole ring system. wikipedia.orgnih.gov

| Reactant | Product | Reaction Type | Significance |

| This compound + o-Phenylenediamine | Benzotriazole | Condensation/Cyclization | Forms the basis for selective fluorescent probes for HSNO detection. nih.govnih.gov |

| This compound + Arylamines | Aryl diazonium species | Nucleophilic attack on Nitrogen | Demonstrates the electrophilic nature of the nitroso-nitrogen. nih.govresearchgate.net |

In addition to the electrophilicity of its nitrogen atom, this compound can also react via its sulfur atom, where it can act as a donor of sulfane sulfur. nih.gov Sulfane sulfur refers to sulfur atoms with a formal oxidation state of 0 that are bonded to other sulfur atoms. at.ua These species, which include persulfides (RSSH) and polysulfides, are increasingly recognized for their roles in redox signaling. mdpi.compnas.org

The sulfur atom of HSNO can be attacked by suitable nucleophiles. For instance, a nucleophile like 2-mercaptobenzoate can attack the sulfur atom of HSNO. nih.gov This reaction demonstrates the ability of HSNO to participate in sulfane sulfur transfer. nih.gov The reaction of HSNO with another molecule of H₂S can produce nitroxyl (HNO) and hydrogen disulfide (HS₂⁻), with the latter being a known sulfane sulfur species. researchgate.net This reactivity highlights HSNO's role as a potential source of sulfane sulfur, which can then be transferred to other molecules, such as cysteine residues in proteins, a process known as persulfidation or S-sulfhydration. researchgate.net This transfer of sulfane sulfur is a crucial mechanism in H₂S-mediated signaling pathways. mdpi.com

| Reactant(s) | Product(s) | Role of HSNO | Significance |

| HSNO + Nucleophile (e.g., 2-mercaptobenzoate) | Nucleophile-S-H + NO⁻ | Sulfane sulfur donor | Demonstrates the electrophilic character of the sulfur atom and its ability to transfer sulfane sulfur. nih.gov |

| HSNO + H₂S | HNO + HS₂⁻ | Precursor to a sulfane sulfur species | Links HSNO chemistry directly to the formation of other known sulfane sulfur signaling molecules. researchgate.net |

Computational Investigations of Thionitrous Acid Chemistry

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT methods are fundamental to understanding the intrinsic properties of thionitrous acid and its isomers in the gas phase, providing a baseline for understanding their behavior in more complex environments.

Numerous computational studies have focused on the electronic structures and relative energies of various isomers of the [H, S, N, O] system. ias.ac.inconicet.gov.ar this compound (HSNO) itself exists as two planar conformers: cis-HSNO and trans-HSNO. ias.ac.in High-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit, have been employed to obtain accurate geometries and relative energies. rsc.org These studies have highlighted the significant multireference character of the –SNO group, meaning its electronic structure is not well-described by a single Lewis structure, which makes accurate calculations computationally demanding. rsc.orgaip.org

DFT methods, particularly with hybrid functionals like B3LYP and PBE0, and composite methods like CBS-QB3, have also been used to investigate these isomers. ias.ac.inrsc.orgacs.orgmdpi.com While computationally less expensive, the accuracy of DFT methods for the challenging –SNO group requires careful benchmarking against higher-level ab initio results. rsc.org For instance, DFT calculations with the PBE0 functional have been shown to reproduce high-level results reasonably well, though they can underestimate the S–N bond length. rsc.org

Besides the cis and trans conformers of HSNO, other isomers such as HONS (thionyl imide), its tautomeric form, and cyclic structures have been computationally explored. rsc.org The relative energies of these isomers are crucial for understanding the potential for isomerization under different conditions.

Table 1: Calculated Relative Energies of HSNO Isomers

| Isomer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| trans-HSNO | CCSD(T)/CBS+CORR+ZPE | 0.0 | rsc.org |

| cis-HSNO | CCSD(T)/CBS+CORR+ZPE | 1.5 | rsc.org |

| cis-HONS | CCSD(T)/CBS+CORR+ZPE | 18.9 | rsc.org |

| trans-HONS | CCSD(T)/CBS+CORR+ZPE | 22.8 | rsc.org |

| cis to trans TS | CCSD(T)/CBS+CORR+ZPE | 8.7 | rsc.org |

This table presents the relative energies of various HSNO isomers calculated at a high level of theory. The energies are given in kcal/mol relative to the most stable isomer, trans-HSNO. TS refers to the transition state.

A potential energy surface (PES) describes the energy of a system as a function of its atomic coordinates and is a powerful concept for studying chemical reactions. wikipedia.orgwayne.edu For this compound, mapping the PES allows for the identification of stable isomers (minima), transition states (saddle points), and the minimum energy paths connecting them, which correspond to the reaction coordinates. fiveable.meum.es

Computational studies have mapped the PES for the isomerization between cis-HSNO and trans-HSNO. ias.ac.inrsc.org The reaction coordinate for this process is the H-S-N-O dihedral angle. The calculated energy barrier for this rotation is relatively low, suggesting that these conformers can interconvert under physiological conditions. rsc.org

Furthermore, more complex isomerization pathways leading to other isomers, such as the formation of a cyclic SONH isomer, have been investigated. rsc.org These studies involve locating the transition state structures and calculating the associated energy barriers. rsc.org The reaction coordinate for such rearrangements is often more complex than a single geometric parameter and may involve the concerted motion of several atoms. fiveable.me Understanding these pathways is crucial for determining which isomers might be kinetically accessible. researchgate.net

Calculation of Electronic Structures and Relative Energies of HSNO Isomers

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To bridge the gap between gas-phase calculations and the complex reality of biological systems, hybrid QM/MM methods are employed. mpg.de In this approach, the reactive core of the system (e.g., the HSNO molecule) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules or a protein) is described by a classical molecular mechanics force field. mpg.denih.gov

QM/MM simulations have been instrumental in understanding the solvatochromic properties of HSNO and its related anions, such as thionitrite (SNO⁻) and perthionitrite (SSNO⁻). researchgate.netconicet.gov.arat.ua Solvatochromism refers to the change in a substance's color (i.e., its UV-visible absorption spectrum) when it is dissolved in different solvents.

By performing QM/MM molecular dynamics simulations combined with time-dependent DFT (TD-DFT), researchers can simulate the UV-vis spectra of these species in various solvents like water, alcohols, and aprotic solvents. researchgate.netconicet.gov.ar These simulations have shown that the absorption maxima of these species are sensitive to the solvent environment, which is consistent with experimental observations. researchgate.net For example, QM/MM simulations have been used to explain the experimentally observed bathochromic (red) shifts for perthionitrite when moving from water to less polar solvents. at.ua These studies provide a detailed picture of how the solvent molecules arrange around the solute and how this interaction affects the electronic transitions. researchgate.net

For HSNO and its conjugate base SNO⁻ in an aqueous medium, QM/MM MD simulations have been used to visualize the solvation structure, including the formation of hydrogen bonds between the solute and water molecules. researchgate.net These simulations are crucial for understanding the protonation status of HSNO in solution. While HSNO is expected to be more acidic than nitrous acid and thus exist predominantly as SNO⁻ at physiological pH, the dynamic simulations help to understand the accessibility of different protonated isomers. researchgate.netacs.org The ability to sample a wide range of configurations through MD allows for the calculation of averaged properties, such as absorption spectra, that can be directly compared with experimental data. at.uanih.gov

Solvatochromic Properties in Aqueous and Non-Aqueous Media

Theoretical Predictions of Reactivity and Stability

Computational studies have been pivotal in predicting the reactivity and stability of this compound. rsc.org High-level ab initio calculations have been used to determine the S-N bond dissociation energy, which is a key indicator of the molecule's thermal stability. rsc.orgaip.org The relatively weak S-N bond suggests that homolytic cleavage is a likely decomposition pathway. ias.ac.inacs.org

Theoretical calculations also predict that HSNO can undergo isomerization to more reactive forms. rsc.orgnih.gov For instance, the formation of a cyclic isomer has been proposed, which could have its own distinct biological activity. rsc.org The calculated energy barriers for these isomerization reactions provide insight into their feasibility under physiological conditions. rsc.org

Furthermore, computational models have been used to explore the reactions of HSNO with other biologically relevant molecules. For example, the reaction of HSNO with hydrogen sulfide (B99878) (H₂S) to form nitroxyl (B88944) (HNO) and other products has been investigated. nih.gov These theoretical predictions are essential for building a comprehensive picture of the chemical biology of this compound and its role as an intermediate in cellular signaling pathways. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS, ESI-TOF-MS) for Detection and Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization time-of-flight (ESI-TOF-MS) mass spectrometry, has been a cornerstone in the definitive identification of thionitrous acid. nih.govacs.orgresearchgate.net This powerful technique allows for the precise mass measurement of ions in a sample, enabling the determination of elemental composition and confident identification of unknown compounds. nih.gov

In the context of HSNO, ESI-TOF-MS has been successfully used to detect the protonated molecule, [HSNO+H]⁺, at a measured mass-to-charge ratio (m/z) of approximately 63.9898 to 64. nih.govacs.orgresearchgate.net This has been a key piece of evidence in confirming its formation from various reactions, including the reaction of acidified nitrite (B80452) with hydrogen sulfide (B99878) (H₂S) and the transnitrosation reaction between S-nitrosoglutathione (GSNO) and H₂S. nih.govacs.orgresearchgate.netroyalsocietypublishing.org The high resolving power of TOF mass analyzers is critical to distinguish the HSNO signal from other potential ions with similar nominal masses. nih.govillinois.edu

Researchers have utilized ESI-TOF-MS in both positive and negative ion modes. In positive ion mode, the detection of [HSNO+H]⁺ is the primary indicator. acs.org In negative ion mode, the corresponding anion, SNO⁻, can be observed. royalsocietypublishing.org The use of cryospray ionization, which involves cooling the spray gas and source, has also proven beneficial for the facile detection of the thermally labile HSNO/SNO⁻ species. royalsocietypublishing.orgpnas.org

Furthermore, ESI-TOF-MS has been instrumental in studying the subsequent reactivity of HSNO, such as its ability to S-nitrosate proteins like bovine serum albumin (BSA) and hemoglobin. nih.govacs.org By analyzing the mass shifts in these proteins after incubation with HSNO, researchers can quantify the number of nitroso groups transferred, providing insights into the biological carrier potential of this compound. nih.govacs.org

Advanced Vibrational Spectroscopy (e.g., Low-Temperature Argon Matrix FTIR) for Isomer Characterization

Vibrational spectroscopy, especially when combined with matrix isolation techniques, provides invaluable information about the molecular structure and bonding of unstable species like this compound. By trapping molecules in an inert gas matrix, such as argon, at very low temperatures (e.g., -261°C), their rotational motion is quenched, and intermolecular interactions are minimized, leading to sharp and well-resolved vibrational spectra. conicet.gov.arconicet.gov.armdpi.com

Fourier-transform infrared (FTIR) spectroscopy of HSNO isolated in a low-temperature argon matrix has been crucial for characterizing its different isomers. conicet.gov.arconicet.gov.ar Through photolysis of precursors like cis-HNSO (thionylimide), researchers have been able to identify and distinguish between four isomers: HNSO, HOSN, HSNO, and HONS. conicet.gov.ar For the HSNO isomer, a characteristic N=O stretching vibration (νNO) is observed around 1569 cm⁻¹. conicet.gov.arconicet.gov.ar This technique, combined with quantum chemical calculations, has helped to understand the relative stabilities and reactivities of these isomers. conicet.gov.arconicet.gov.ar

Real-time FTIR has also been used to monitor the formation of HSNO in solution, for example, from the reaction of GSNO with Na₂S. nih.gov Differential spectra, comparing the reaction mixture over time, reveal the emergence of new peaks characteristic of a nitrosothiol product. The use of ¹⁵N labeling, which results in a predictable shift in the vibrational frequencies of nitrogen-containing functional groups, provides definitive evidence for the assignment of these bands to HSNO/SNO⁻. nih.govroyalsocietypublishing.org

Chromatographic Techniques (e.g., HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for separating, identifying, and quantifying components in a mixture. nih.govbas.bg In the study of this compound, HPLC has been employed to analyze the complex mixture of products that arise from its reactions and the reactions that generate it. pnas.org

For instance, in-depth analysis of reaction mixtures from the interaction of S-nitrosothiols (RSNOs) with sulfide has been performed using HPLC. pnas.org These analyses have revealed the presence of various anionic products, including nitrite, nitrate, sulfite, sulfate, and thiosulfate, alongside other key species. pnas.org This level of detailed product analysis is crucial for understanding the complete chemical pathways and mechanisms involved in the NO/H₂S crosstalk.

HPLC can be coupled with various detectors, such as UV-Vis detectors, to monitor the elution of different compounds. nih.gov In some cases, pre-column derivatization is used to enhance the detectability of specific analytes, such as amino acids, by reacting them with a reagent to form a product with strong UV or fluorescence properties. creative-proteomics.com While not always directly targeting the unstable HSNO molecule itself, HPLC provides essential information about its formation and degradation pathways by quantifying the stable reactants and products in the system. pnas.orgresearchgate.net

Development of Fluorescent Probes for Selective and Sensitive Detection

The challenge of detecting the transient and highly reactive HSNO in complex biological environments has spurred the development of fluorescent probes. nih.govnih.govresearchgate.net These chemical tools are designed to react specifically with HSNO, leading to a measurable change in their fluorescence properties, thus enabling real-time visualization and quantification in both cellular (in vitro) and whole-organism (in vivo) models. nih.govnih.govnih.gov

Rational Design Principles for Probe Development

The rational design of fluorescent probes for HSNO is centered on creating molecules that exhibit high selectivity and sensitivity. nih.govresearchgate.net A key strategy involves exploiting the unique dual reactivity of HSNO. nih.govresearchgate.net Unlike other related signaling molecules such as nitric oxide (NO) or other S-nitrosothiols, HSNO can act as a source of both a nitroso group and sulfane sulfur. nih.govresearchgate.net

One successful design, named this compound Probe 1 (TAP-1), incorporates two distinct reaction sites: an o-phenylenediamine (B120857) moiety and a 2-mercaptobenzoate group, attached to a fluorescein-based fluorophore. nih.govresearchgate.net The o-phenylenediamine is designed to react with the nitroso group of HSNO to form a benzotriazole (B28993), while the 2-mercaptobenzoate is attacked by the sulfur atom of HSNO. researchgate.net This dual-reaction mechanism ensures high selectivity for HSNO over other reactive sulfur and nitrogen species. nih.gov Initially, the probe is in a non-fluorescent, "quenched" state. The reaction with HSNO triggers a tandem reaction that releases the fluorophore, resulting in a dramatic "turn-on" fluorescence response. nih.gov

Another approach led to the development of SNP-1, a probe with a simpler molecular structure that also demonstrates high selectivity and ultrasensitivity for HSNO, with a low detection limit and a broad linear detection range from nanomolar to micromolar concentrations. nih.govresearchgate.net The design of such probes often aims for features like strong fluorescence, low background signal, and rapid response times to accurately capture the dynamics of HSNO in biological systems. nih.govnih.gov

Application of Probes in in vitro and in vivo Research Models

Fluorescent probes for HSNO have been successfully applied to visualize and measure its levels in various biological contexts. nih.govnih.gov

In vitro Applications: Probes like TAP-1 and SNP-1 have been shown to work effectively in aqueous buffer solutions and in cultured cells, such as HeLa cells. nih.govnih.gov They allow researchers to monitor intracellular HSNO levels and study its generation and function within a controlled cellular environment. nih.gov For example, experiments have demonstrated a significant fluorescence turn-on response when cells loaded with the probe are treated with a source of HSNO. nih.gov

In vivo Applications: The utility of these probes extends to living organisms. SNP-1, for instance, has been used to visualize changes in HSNO levels in mouse models of diseases like acute ulcerative colitis and renal ischemia/reperfusion injury. nih.gov These studies have shown a correlation between HSNO levels and the severity of the disease, suggesting that HSNO could be a potential diagnostic marker. nih.gov Another near-infrared (NIR) fluorescent probe was developed to observe the generation of hydrogen polysulfides (H₂Sₙ) mediated by HSNO in cells and in zebrafish under hypoxic stress. nih.gov These in vivo imaging applications are crucial for understanding the physiological and pathological roles of this compound in a whole-organism context. nih.govnih.govacs.org

Table of Probes and their Characteristics

| Probe Name | Design Principle | Key Features | Reported Applications | Reference |

|---|---|---|---|---|

| TAP-1 | Dual-reactivity based (o-phenylenediamine and 2-mercaptobenzoate) | High selectivity and sensitivity, "turn-on" fluorescence | Detection in aqueous media and cultured cells (in vitro) | nih.govresearchgate.netnih.gov |

| SNP-1 | Simple molecular structure, specific reaction with HSNO | Ultrasensitive, low detection limit, broad linear range | In vitro detection and in vivo imaging in mouse models (acute ulcerative colitis, renal ischemia/reperfusion) | nih.govresearchgate.net |

| BCy-FN | Near-infrared (NIR) probe for H₂Sₙ | Detects HSNO-mediated H₂Sₙ generation, mitochondria-localizing | In vitro and in vivo (zebrafish) imaging under hypoxia | nih.gov |

Biological Chemistry and Mechanistic Roles in Cellular Signaling

Interplay in Nitric Oxide (NO) and Hydrogen Sulfide (B99878) (H2S) "Crosstalk"

The interaction between nitric oxide (NO) and hydrogen sulfide (H2S), two key gasotransmitters, is a critical area of research. Thionitrous acid (HSNO) is a pivotal intermediate in this "crosstalk," influencing a variety of physiological processes. acs.orgiu.eduresearchgate.netresearchgate.net

This compound is recognized as a key intermediate that links the biochemistries of NO and H2S. acs.orgacs.orgmit.eduescholarship.orgnih.gov It can be formed through several pathways, including the reaction of H2S with S-nitrosothiols (RSNOs) or NO itself. researchgate.netnih.gov For instance, the reaction between H2S and S-nitrosoglutathione (GSNO) rapidly produces HSNO. mdpi.comnih.gov Another proposed formation route involves the reaction of H2S with dinitrogen trioxide (N2O3), a product of NO disproportionation. acs.orgmit.eduescholarship.org

The significance of HSNO lies in its ability to act as a signaling molecule in its own right. iu.eduresearchgate.net Unlike larger RSNOs, the small size of HSNO is thought to allow it to diffuse freely across cell membranes, enabling it to reach and interact with intracellular targets. acs.orgnih.gov This mobility is crucial for its role in propagating signals initiated by NO and H2S. acs.org The formation of HSNO can lead to the generation of other bioactive species, such as nitroxyl (B88944) (HNO) and nitrosopersulfide (SSNO-), further diversifying the signaling outcomes of the initial NO/H2S interaction. researchgate.netnih.govnih.gov However, the formation and role of SSNO- remain a topic of some debate in the scientific community. nih.gov

The generation of HSNO plays a crucial role in modulating the intracellular concentrations of both S-nitrosothiols (RSNOs) and nitric oxide (NO). mdpi.comnih.gov The reaction of H2S with existing RSNOs to form HSNO effectively alters the pool of available S-nitrosated proteins and peptides. mdpi.comnih.gov This process can be viewed as a transfer of the "NO+" equivalent from a larger thiol to the smaller, more mobile H2S, creating a new signaling entity in the form of HSNO. acs.org

Furthermore, the subsequent reactions of HSNO can influence NO bioavailability. HSNO is relatively unstable and can decompose to release NO. nih.govnih.gov It can also react with another molecule of H2S to produce nitroxyl (HNO) and hydrogen disulfide (HSSH). acs.orgmit.eduescholarship.orgnih.govnih.gov These reactions provide a mechanism by which H2S can control the local concentration and chemical form of NO-related species, thereby fine-tuning the cellular response to nitric oxide. acs.org

HSNO as a Key Intermediate in Gasotransmitter Signaling

Role in Protein S-Nitrosylation and Post-Translational Modifications

S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, is a critical post-translational modification that regulates the function of a wide range of proteins. nih.govnih.govoup.com this compound is implicated as a key player in this process. escholarship.orgpnas.org

HSNO can act as a transnitrosating agent, transferring its nitroso group to other thiol-containing molecules, including proteins. acs.orgescholarship.orgpnas.org This process, known as S-transnitrosation, is a fundamental mechanism for propagating NO-based signals. acs.org The ability of HSNO to diffuse across membranes allows it to carry the "NO+" moiety from its site of formation to target proteins in different cellular compartments. acs.org For example, S-nitrosothiols on one side of a membrane can react with H2S to form HSNO, which then diffuses across the membrane and S-nitrosylates proteins on the other side. acs.org

The reaction involves the nucleophilic attack of a protein thiolate on the nitrogen atom of HSNO, leading to the formation of a new S-nitrosothiol and the release of hydrosulfide (B80085). This mechanism allows for the targeted modification of specific cysteine residues, influencing protein activity. acs.org

The S-nitrosylation of proteins by HSNO can have profound effects on their structure and, consequently, their function. escholarship.orgnih.govresearchgate.net The addition of the SNO group to a cysteine residue can induce conformational changes in the protein, altering its enzymatic activity, its ability to interact with other proteins, or its subcellular localization. researchgate.net

At a mechanistic level, the introduction of the bulky and polar SNO group can disrupt or create new intramolecular interactions, leading to a shift in the protein's three-dimensional structure. This can affect the geometry of the active site in enzymes, thereby modulating their catalytic efficiency. For instance, the S-nitrosylation of hemoglobin has been shown to be facilitated by HSNO, potentially influencing its oxygen-carrying capacity. nih.gov

Mechanisms of S-Transnitrosation by HSNO

Interactions with Metalloproteins and Metal Centers

Metalloproteins, which contain one or more metal ions, are crucial for a vast array of biological processes. taylorandfrancis.commdpi.comtaylorandfrancis.comwikipedia.org The interaction of this compound with these proteins represents another important aspect of its biological chemistry.

The reaction of H2S with metal nitrosyls, which are complexes of a metal ion and nitric oxide, can lead to the formation of coordinated HSNO. acs.org For example, the reaction of H2S with sodium nitroprusside, an iron-containing nitrosyl complex, can generate an intermediate where HSNO is coordinated to the iron center. acs.org This coordinated HSNO can then be released to participate in transnitrosation reactions or react further with H2S to produce HNO. acs.org

These interactions demonstrate that H2S can influence the intracellular redox state of NO by converting biological metal nitrosyl pools into S-nitrosothiols via the formation of HSNO. acs.org This highlights a sophisticated mechanism by which the interplay of H2S and NO, mediated by HSNO, can regulate the function of metalloproteins and thereby control a wide range of cellular activities.

Coordination Chemistry with Heme and Non-Heme Iron Centers

The coordination of this compound and its conjugate base, thionitrite (SNO⁻), to iron centers is a critical aspect of its role in cellular signaling. researchgate.net These interactions have been studied in both heme and non-heme iron complexes, revealing a rich and complex chemistry. researchgate.netresearchgate.net

Non-Heme Iron Centers: A classic and extensively studied example of this compound coordination to a non-heme iron center is the "Gmelin reaction". researchgate.netat.ua This reaction involves the interaction of aqueous hydrogen sulfide (H₂S) with sodium nitroprusside, [Fe(CN)₅(NO)]²⁻. researchgate.netat.ua This process leads to the formation of several intermediates, including the coordinated this compound complex, [(NC)₅Fe(NOSH)]³⁻, and its deprotonated form, [(NC)₅Fe(NOS)]⁴⁻. at.uaconicet.gov.ar These iron complexes containing the S-nitrosothiol ligand feature an {Fe–N(SR)O} moiety. researchgate.net The formation of these complexes demonstrates the capacity of non-heme iron to bind and stabilize this compound, a crucial step in modulating its reactivity and signaling potential. researchgate.net Non-heme iron-sulfur clusters in mitochondria have also been identified as potential targets of NO, suggesting a role for such interactions in enzyme inhibition. researchgate.net

Heme Iron Centers: this compound and related species also interact with the iron centers of heme proteins. Heme enzymes are central to the key interconversions of the nitrogen cycle, and their interactions with sulfide and nitric oxide-related species are of significant biological interest. conicet.gov.ar For instance, the reaction of H₂S with ferric (met) hemoglobin and myoglobin (B1173299) can generate heme-bound polysulfides. mdpi.com The binding affinity of sulfide to ferric hemes is influenced by hydrogen bonding interactions. conicet.gov.ar Model systems using iron porphyrins, which mimic the active sites of heme enzymes, have been instrumental in studying these interactions. researchgate.netconicet.gov.ar For example, the reaction of a ferric sulfide porphyrin complex with NO could potentially lead to the formation of a heme-thionitrite intermediate. The study of these model complexes helps to unravel the mechanisms by which HSNO might modulate the function of heme proteins like soluble guanylate cyclase, a key receptor for NO signaling. researchgate.net

| Iron Complex Type | Example Complex/Reactant | Coordinated Species | Resulting Complex/Intermediate | Significance |

|---|---|---|---|---|

| Non-Heme | Sodium Nitroprusside, [Fe(CN)₅(NO)]²⁻ | HSNO / SNO⁻ | [(NC)₅Fe(NOSH)]³⁻ / [(NC)₅Fe(NOS)]⁴⁻ | Classic example ("Gmelin reaction") demonstrating HSNO coordination to a non-heme iron center. researchgate.netat.ua |

| Heme (Model) | Iron Porphyrins | Sulfide (HS⁻) and Nitric Oxide (NO) | Potential for ternary complexes (RS-Fe-NO) | Models the interaction of HSNO with the active sites of heme enzymes. researchgate.netconicet.gov.ar |

| Heme Protein | Methemoglobin / Metmyoglobin | H₂S | Heme-polysulfides | Demonstrates the reactivity of heme iron with sulfide, a precursor for HSNO interactions. mdpi.com |

Stabilization by Coordination to Transition Metal Complexes (e.g., Iridium(III))

Beyond iron, other transition metals can coordinate with and stabilize this compound and its derivatives, which are often unstable in their free forms. conicet.gov.ar The coordination to a metal center can significantly alter the stability and reactivity of the S-N bond. ebi.ac.uk

Research has demonstrated the successful stabilization of nitrososulphide species (SNO⁻/SNOH) through their coordination to an iridium(III) center. conicet.gov.ar Specifically, the reaction between the complex [IrCl₅(NO)]⁻ and H₂S or its conjugate base HS⁻ leads to the formation of a stable, isolable red solid product. conicet.gov.ar In this iridium complex, the NO⁺ ligand is highly electrophilic, which facilitates the nucleophilic attack by H₂S/HS⁻. conicet.gov.ar The inertness of the resulting [IrCl₅]²⁻ moiety contributes to the stabilization of the coordinated this compound/thionitrite ligand. conicet.gov.ar This finding is significant as it provides a clear example of how a transition metal other than iron can be used to isolate and characterize these otherwise transient species, opening avenues for studying their fundamental chemical properties. conicet.gov.ar

| Transition Metal Complex | Reactant | Stabilized Species | Key Finding |

|---|---|---|---|

| [IrCl₅(NO)]⁻ | H₂S / HS⁻ | Nitrososulphide (SNO⁻/SNOH) | Formation of a stable, isolable Iridium(III) complex containing the this compound/thionitrite ligand. conicet.gov.ar |

Diffusion Characteristics Across Biological Membranes

A key feature that distinguishes this compound from larger S-nitrosothiols (RSNOs) is its ability to readily cross biological membranes. mdpi.comnih.gov This characteristic is crucial for its role in transmitting signals between cells and reaching intracellular targets. nih.gov

The cell membrane acts as a selectively permeable barrier, generally allowing small, uncharged molecules to pass through via passive diffusion while restricting larger or charged molecules. nih.govlabxchange.org this compound, being a small and uncharged molecule, fits the profile for a membrane-permeant species. nih.govnih.gov This facile diffusion allows HSNO, once formed, to move freely from its site of generation to other cellular compartments or even to neighboring cells, where it can enact its signaling functions, such as the transnitrosation of proteins like hemoglobin. nih.gov

In contrast, larger S-nitrosothiols, such as S-nitrosoglutathione (GSNO), exhibit much lower membrane permeability. ebi.ac.uknih.gov Studies using in vitro models of the intestinal barrier have classified GSNO and other similar RSNOs as having medium permeability, with their transport occurring via passive diffusion. nih.govresearchgate.net The ability of HSNO to diffuse quickly across membranes is a significant advantage for a signaling molecule, allowing for rapid propagation of the signal. nih.gov

| Compound | Molecular Size/Charge | Membrane Permeability | Primary Transport Mechanism |

|---|---|---|---|

| This compound (HSNO) | Small, uncharged | High (freely diffusible) mdpi.comnih.gov | Passive Diffusion |

| S-nitrosoglutathione (GSNO) | Large, charged (at physiological pH) | Medium/Low nih.gov | Passive Diffusion (transcellular) nih.gov |

| S-nitroso-N-acetyl-l-cysteine (NACNO) | Medium, charged (at physiological pH) | Medium nih.gov | Passive Diffusion (transcellular) nih.gov |

| Oxygen (O₂) | Small, nonpolar | High nih.gov | Passive Diffusion |

| Glucose | Large, polar | Very Low (requires transporters) nih.gov | Facilitated Diffusion/Active Transport |

| Ions (e.g., Na⁺, K⁺) | Small, charged | Extremely Low (impermeable) nih.gov | Channel/Carrier-mediated Transport |

Challenges and Future Research Directions

Elucidating the Precise Chemical Biology of HSNO in Complex Systems

A primary challenge lies in fully understanding the chemical biology of HSNO within the intricate environment of a living system. researchgate.netresearchgate.net HSNO is proposed to be a critical signaling molecule, yet the specifics of its interactions and functions are not entirely clear. aip.orgnih.gov It is formed from the reaction of H₂S with S-nitrosothiols (RSNOs) and can be metabolized to produce NO⁺, NO•, and NO⁻ species, each with unique physiological effects. nih.govacs.org A key feature of HSNO is its ability to diffuse freely across cell membranes, which allows it to facilitate the transnitrosation of proteins, such as hemoglobin, in different cellular compartments. nih.govacs.orgchemrxiv.org This suggests HSNO may act as a crucial carrier and donor of NO bioactivity, linking the chemistries of H₂S and NO. acs.org

Future research must focus on mapping the complete interaction network of HSNO in various physiological and pathological contexts. Identifying its specific protein targets and understanding how these interactions modulate cellular functions will be crucial. Investigating its role in redox regulation and its interplay with other reactive sulfur, nitrogen, and oxygen species will provide a more holistic view of its biological role. nih.gov The generation of nitroxyl (B88944) (HNO) from HSNO is another critical area, as HNO has its own distinct signaling properties. nih.govacs.org Clarifying these complex interactions is essential to fully appreciate the contribution of HSNO to cellular signaling. nih.govresearchgate.net

Developing More Advanced and Specific Detection Methodologies

A significant hurdle in studying HSNO is its high reactivity and instability, making its detection and quantification in biological systems extremely challenging. researchgate.netnih.gov Current methods for HSNO characterization include spectroscopic techniques like UV-visible spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR), as well as mass spectrometry. researchgate.netresearchgate.netnih.gov While these methods have provided proof of HSNO's existence under physiological conditions, they often lack the capability for real-time monitoring in living cells. nih.govnih.gov

The development of more sophisticated and specific detection tools is a major priority. Recently, fluorescent probes have emerged as a promising approach. Probes such as TAP-1 and SNP-1 have been rationally designed to offer high sensitivity and selectivity for HSNO, enabling its visualization in cells. nih.govnih.gov These probes often exploit the unique dual reactivity of HSNO. nih.gov Future efforts should focus on creating probes with improved properties, such as faster response times, lower detection limits, and the ability to target specific subcellular compartments. nih.govmdpi.com Developing probes for in vivo imaging would be a significant breakthrough, allowing researchers to study the dynamics of HSNO in whole organisms and its relevance in various diseases. nih.govresearchgate.net

| Detection Method | Principle | Advantages | Limitations | Reference |

| UV-Visible Spectroscopy | Measures the absorption of UV or visible light by HSNO. | Provides initial evidence of formation. | Low specificity; interference from other species. | acs.orgnih.gov |

| FTIR Spectroscopy | Detects vibrational modes of the S-N=O group. | Provides structural information. | Requires specific sample preparation; not suitable for live cells. | researchgate.netnih.gov |

| NMR Spectroscopy | Detects the nuclear spin properties of ¹⁵N-labeled HSNO. | Provides definitive structural characterization. | Low sensitivity; requires isotopic labeling. | researchgate.netresearchgate.net |

| Mass Spectrometry | Measures the mass-to-charge ratio of HSNO ions. | High sensitivity and specificity. | Can be destructive; may not be suitable for real-time monitoring. | researchgate.netnih.gov |

| Fluorescent Probes | A chemical probe reacts specifically with HSNO to produce a fluorescent signal. | High sensitivity and selectivity; enables live-cell imaging. | Probe development is challenging; potential for off-target effects. | nih.govnih.govnih.gov |

Exploring Further Mechanistic Details of HSNO Reactivity

Thionitrous acid is a highly reactive molecule with a complex chemical profile. It is generated from the reaction between H₂S and various nitrosating agents, including S-nitrosothiols and dinitrogen trioxide (N₂O₃). nih.govacs.org At a physiological pH of 7.4, it has a very short half-life of only a few seconds, primarily due to the homolytic cleavage of its weak S-N bond. researchgate.netacs.org This instability leads to the formation of various reactive species, including NO⁺, NO•, and NO⁻. aip.org

Further research is needed to fully map the reaction pathways of HSNO. This includes studying its isomerization to other forms like HONS, which computational studies suggest are kinetically accessible in an aqueous environment. rsc.orgresearchgate.net The reaction of HSNO with H₂S to produce nitroxyl (HNO) and hydrogen disulfide (HSSH) is another important pathway that warrants deeper investigation. acs.orgnih.gov Understanding the kinetics and thermodynamics of these reactions under physiological conditions is essential for predicting the biological fate of HSNO. The unusually long S-N bond (approximately 1.84 Å) in HSNO likely contributes to its high reactivity and propensity for cleavage, a feature that requires more detailed structural and theoretical investigation. acs.org

| Reaction | Products | Significance | Reference |

| H₂S + RSNO | HSNO + RSH | Primary formation pathway in biological systems. | nih.govnih.gov |

| H₂S + N₂O₃ | HSNO + HNO₂ | Alternative formation pathway. | acs.org |

| HSNO → HS• + •NO | Radical species | Homolytic cleavage contributing to its short half-life. | acs.orgat.ua |

| HSNO + H₂S | HSSH + HNO | Generation of other signaling molecules. | acs.orgnih.gov |

| HSNO ⇌ HONS | Isomerization | Potential for different reactivity and biological roles. | rsc.orgresearchgate.net |

Investigating the Role of HSNO in Specific Cellular Pathways (mechanistic investigations)

The ability of HSNO to act as a signaling molecule stems from its capacity to interact with and modify cellular components, particularly proteins. aip.orgnih.gov Its role as an intermediate in cellular redox regulation, linking the signaling of H₂S and NO, is a key area of ongoing research. researchgate.netnih.gov One of the most significant functions of HSNO is transnitrosation, the transfer of a nitroso group to other molecules. nih.govacs.org For instance, HSNO can transnitrosate protein thiols, thereby altering protein function in a manner similar to S-nitrosation by other RSNOs. nih.govchemrxiv.org

Mechanistic investigations are required to pinpoint the specific cellular pathways regulated by HSNO. This involves identifying the proteins that are preferentially targeted by HSNO and understanding the functional consequences of their modification. The generation of HNO from HSNO suggests that HSNO could be involved in pathways regulated by nitroxyl, which are distinct from those regulated by NO. nih.govacs.orgmdpi.com Studies using NOSH-aspirin, a hybrid molecule that releases both NO and H₂S, have shown potent anti-cancer effects, potentially mediated through reactive species like HSNO that induce reactive oxygen species and apoptosis. researchgate.netresearchgate.net Future studies should aim to delineate the precise signaling cascades initiated by HSNO in various physiological processes, such as vasodilation, neurotransmission, and inflammation, as well as in pathological conditions like cancer and cardiovascular disease. nih.govmdpi.comsemanticscholar.org

Computational Approaches for Predicting Novel HSNO Interactions

Computational methods are powerful tools for exploring the chemistry and biology of highly reactive and transient molecules like HSNO. rsc.org High-level quantum chemical calculations have already provided significant insights into the structure, stability, and isomerization pathways of HSNO. researchgate.netresearchgate.net These studies have shown that while gas-phase isomerization has high energy barriers, these barriers are significantly lowered in a polar aqueous environment, making isomers like HONS and SN(H)O kinetically accessible under physiological conditions. rsc.orgresearchgate.net

Future computational research can be directed towards predicting novel interactions of HSNO with biological macromolecules. nih.gov Molecular dynamics (MD) simulations can be employed to model the diffusion of HSNO across membranes and its approach to potential protein targets. frontiersin.org Docking and QM/MM (quantum mechanics/molecular mechanics) methods can then be used to predict binding sites and study the mechanism of transnitrosation reactions with specific cysteine residues on proteins. frontiersin.orgnih.gov By combining these computational predictions with experimental validation, researchers can more efficiently identify new protein targets of HSNO and build a more complete picture of its interaction landscape. These predictive models can help in formulating new hypotheses about the role of HSNO in cellular signaling and guide the design of future experiments. nih.govfrontiersin.org

Q & A

Q. What experimental approaches are used to detect and quantify HSNO in biological systems?

Methodological Answer:

- Fluorescent probes like TAP-1 are designed to selectively react with HSNO via dual-reactivity mechanisms (thiol-specific and nitrosation reactions). Validation involves in vitro kinetics studies (e.g., reaction rates with HSNO vs. other RNS/ROS) and cellular imaging under controlled redox conditions .

- Mass spectrometry (MS) coupled with isotopically labeled precursors (e.g., -NO) can track HSNO formation and degradation pathways. For example, gas-phase reactions between HS and NO derivatives (e.g., NO) are monitored using high-resolution MS .

Q. How does HSNO function as an intermediary in cellular signaling pathways involving NO and H2_22S?

Methodological Answer:

- HSNO bridges NO and HS signaling by serving as a precursor for S-nitrosothiols (RSNOs) and polysulfides. Experimental validation includes:

Q. What computational methods are employed to analyze HSNO's structural and thermodynamic properties?

Methodological Answer:

- Torsional barrier analysis : Gaussian-2 (G2) and CBS-QB3 methods calculate rotational energy barriers (cis-to-trans: 5.7–6.3 kcal/mol) and competing dissociation pathways (e.g., homolytic S–N cleavage yielding SH + NO radicals) .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* and n→π*) to explain conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on HSNO's stability under varying pH and redox conditions?

Methodological Answer:

- Thermodynamic profiling : Calculate Gibbs free energy changes () for HSNO dissociation (e.g., HSNO → H + SNO) using DFT at different pH levels. Compare with experimental UV-Vis and EPR spectroscopy data .

- Kinetic isotope effects (KIE) : Use deuterated HS (DS) to assess proton-transfer mechanisms in HSNO formation/decay, clarifying discrepancies in reported half-lives .

Q. What challenges arise in synthesizing and stabilizing HSNO for in vitro studies, and how are they addressed?

Methodological Answer:

- Gas-phase synthesis : React HS with NO in a controlled vacuum chamber, followed by cryogenic trapping (liquid N) to isolate HSNO. Purity is confirmed via FTIR (S–N stretch at ~750 cm) .

- Stabilization strategies : Use aprotic solvents (e.g., DMSO) and chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation. Monitor stability via real-time NMR (e.g., shifts for SH protons) .

Q. How can cross-disciplinary approaches (e.g., biochemistry, computational chemistry) enhance understanding of HSNO's biological roles?

Methodological Answer:

- Integrated workflows :

Molecular dynamics (MD) simulations : Model HSNO interactions with protein thiols (e.g., cysteine residues in ion channels) to predict signaling targets .

Cross-validation : Compare computational predictions with in vivo fluorescence imaging (TAP-1 probe) and electrophysiological assays (e.g., patch-clamping in neuronal cells) .

- Data repositories : Share conformational energy datasets (e.g., torsional barriers) in open-access platforms like Zenodo for reproducibility .

Handling Data Contradictions and Methodological Pitfalls

Q. How should researchers address conflicting reports on HSNO's reactivity with thiols (RSH) versus disulfides (RSSR)?

Methodological Answer:

- Competitive kinetic assays : Use stopped-flow spectroscopy to measure HSNO reaction rates with glutathione (GSH) vs. oxidized glutathione (GSSG). Control for pH and O levels to isolate specific pathways .

- Computational docking : Predict preferential binding sites for HSNO on thiol/disulfide motifs using AutoDock Vina, validated by X-ray crystallography of co-crystallized HSNO-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.